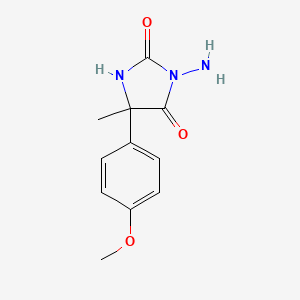

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

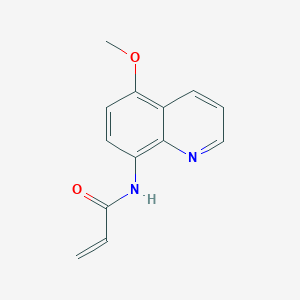

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as 3-Amino-5-methylimidazolidin-4-one (AMIO), is a heterocyclic compound with a five-membered ring structure containing an oxygen atom, nitrogen atom, and a methyl group. It is a non-toxic and colorless crystalline solid with a melting point of 68-70°C. AMIO is an important pharmaceutical intermediate used in the synthesis of various drugs such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It is also used in the synthesis of other small molecules such as dyes, perfumes, and fragrances.

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoins, including compounds like 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, serve as critical scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are pivotal in the development of new therapeutic agents, showcasing a range of activities from antimicrobial to anticancer properties. The synthesis of hydantoin derivatives through methods like the Bucherer-Bergs reaction highlights their importance in creating novel organic compounds with potential therapeutic applications. This versatile scaffold facilitates the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates, presenting a broad spectrum of medical applications (Shaikh et al., 2023).

Biological Activities and Mechanisms of Rhodanine-Based Compounds

Rhodanine, a structural analog of hydantoin derivatives, has been associated with numerous biological activities. Despite their potential as drug discovery candidates, their selectivity and specificity issues underscore the complexity of using such scaffolds in therapeutic applications. This example underscores the critical need for precise target modulation when developing drugs based on hydantoin derivatives like 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, suggesting a nuanced approach in leveraging their biological activities for therapeutic use (Tomašič & Peterlin Mašič, 2012).

Thiazolidinediones as PTP 1B Inhibitors

The exploration of 2,4-thiazolidinedione (TZD) scaffolds, closely related to hydantoin derivatives, for their role in inhibiting protein tyrosine phosphatase 1B (PTP 1B) further illustrates the potential of such compounds in addressing conditions like type 2 diabetes mellitus (T2DM) and obesity. These studies not only highlight the therapeutic potential of hydantoin derivatives but also underscore the importance of structural modifications to enhance their biological efficacy and specificity (Verma et al., 2019).

Synthesis and Applications of 1,3-Thiazolidin-4-ones

The synthesis and application of 1,3-thiazolidin-4-ones, analogs to hydantoin derivatives, provide insights into the development of compounds with significant pharmacological importance. Such studies not only demonstrate the versatility of these scaffolds in drug development but also highlight their role in the discovery of new therapeutic agents for various diseases. The green synthesis approaches to these compounds further emphasize the evolving methodologies in producing these biologically active molecules in an environmentally friendly manner (Santos et al., 2018).

properties

IUPAC Name |

3-amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-11(9(15)14(12)10(16)13-11)7-3-5-8(17-2)6-4-7/h3-6H,12H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSYCMZIGHJHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2729463.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)

![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)

![(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone](/img/structure/B2729475.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate](/img/structure/B2729476.png)

![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729478.png)

![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)

![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2729480.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)